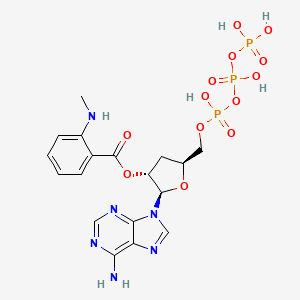
2'-MANT-3'd-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-MANT-3’d-ATP involves the modification of the ribose moiety of adenosine triphosphate (ATP). . The reaction conditions often require the use of specific catalysts and solvents to ensure the correct attachment of the MANT group and the deoxygenation of the ribose moiety.
Industrial Production Methods
Industrial production of 2’-MANT-3’d-ATP follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability and fluorescence properties .
Analyse Des Réactions Chimiques
Types of Reactions
2’-MANT-3’d-ATP undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its corresponding diphosphate and monophosphate forms.
Substitution: The MANT group can be substituted with other fluorescent groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of 2’-MANT-3’d-ATP include:
Water: For hydrolysis reactions.
Fluorescent dyes: For substitution reactions.
Catalysts: Such as enzymes or chemical catalysts to facilitate the reactions
Major Products
The major products formed from these reactions include:
2’-MANT-3’d-ADP: Formed through hydrolysis.
2’-MANT-3’d-AMP: Formed through further hydrolysis.
Substituted analogs: Formed through substitution reactions
Applications De Recherche Scientifique
2’-MANT-3’d-ATP is extensively used in scientific research due to its unique properties:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in the study of cellular processes involving ATP, such as signal transduction and energy metabolism.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors or activators of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic assays and biosensors .
Mécanisme D'action
The mechanism of action of 2’-MANT-3’d-ATP involves its binding to nucleotide-binding proteins. The MANT group provides intrinsic fluorescence, allowing researchers to monitor the binding and hydrolysis of the nucleotide in real-time. The compound interacts with specific molecular targets, such as kinases and ATPases, and participates in various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
MANT-ATP: Another fluorescent nucleotide analog with similar properties but with the MANT group attached at different positions.
TNP-ATP: A fluorescent ATP analog with a trinitrophenyl group.
ANT-ATP: A fluorescent ATP analog with an anthraniloyl group
Uniqueness
2’-MANT-3’d-ATP is unique due to its specific modification at the 2’-O position and the absence of the 3’-hydroxyl group. This structural difference provides distinct fluorescence properties and binding characteristics, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C18H23N6O13P3 |
|---|---|
Poids moléculaire |
624.3 g/mol |
Nom IUPAC |
[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3/c1-20-12-5-3-2-4-11(12)18(25)35-13-6-10(7-33-39(29,30)37-40(31,32)36-38(26,27)28)34-17(13)24-9-23-14-15(19)21-8-22-16(14)24/h2-5,8-10,13,17,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t10-,13+,17+/m0/s1 |
Clé InChI |
IBXIDIRIQGAGGK-MNRXQERYSA-N |
SMILES isomérique |
CNC1=CC=CC=C1C(=O)O[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CNC1=CC=CC=C1C(=O)OC2CC(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
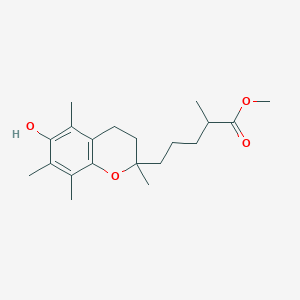


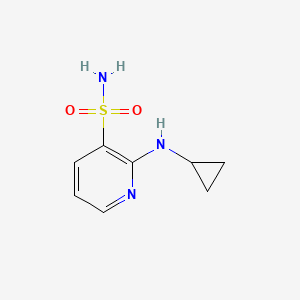
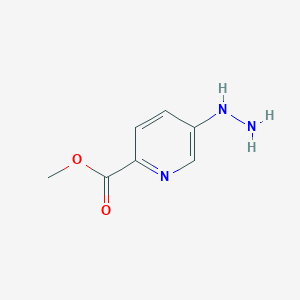
![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

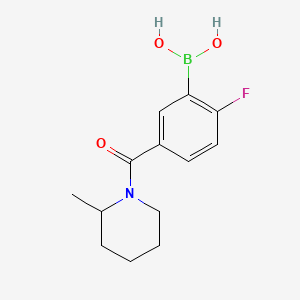
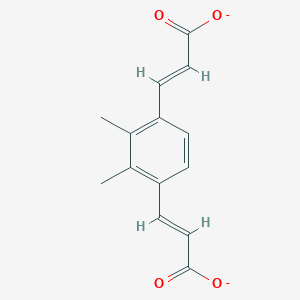

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12853102.png)

![3-Methyl-4,6-dioxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B12853112.png)
